2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride
Description
2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride is a charged imidazole derivative characterized by a partially saturated imidazolium ring, a benzylthio substituent at position 2, and a methyl group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical and pharmaceutical studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzylsulfanyl-5-methyl-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.ClH/c1-9-7-12-11(13-9)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBARUYPTETUXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)SCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride involves multiple steps:
Formation of the imidazole ring: : Typically achieved through the condensation of appropriate amines and aldehydes.
Introduction of the benzylthio group: : Often involves the reaction of the imidazole intermediate with benzylthiol in the presence of a suitable catalyst.
Methylation: : Introducing the methyl group can be performed through reactions with methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: : This final step is typically carried out by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, these reactions might be scaled up and optimized to ensure higher yields and cost-efficiency. Continuous flow reactors and other advanced methodologies might be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: : May lead to the formation of sulfoxides or sulfones.
Reduction: : Can produce thiol derivatives.
Substitution: : Particularly nucleophilic substitution reactions due to the presence of the imidazolium ring.
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like hydroxide, amines, or thiolates under basic conditions.
Major Products Formed: These reactions can produce a range of derivatives, such as:
Sulfoxides and sulfones: : From oxidation.
Thiol compounds: : From reduction.
Various substituted imidazoles: : From nucleophilic substitution.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of compounds containing the imidazole ring exhibit notable cytotoxic effects against various cancer cell lines. A study focused on the synthesis and biological evaluation of related compounds showed significant inhibition of cell proliferation in human cancer cells (e.g., HeLa, MCF-7) with IC₅₀ values lower than those of established chemotherapeutics like sorafenib . This suggests that 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride and its derivatives could be explored further as potential anticancer agents.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Prototype Compound 5d | HeLa | 0.37 |
| Prototype Compound 5g | HeLa | 0.73 |
| Prototype Compound 5k | HeLa | 0.95 |
| Sorafenib (Reference) | HeLa | 7.91 |
Corrosion Inhibition
The compound has also been evaluated for its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid environments. Studies indicate that it exhibits good inhibition efficiency, making it a candidate for protecting metals from corrosion in acidic conditions . The electrochemical and molecular dynamics simulations suggest that the compound forms a protective layer on the metal surface.
Pharmacological Research
The imidazole derivatives are being investigated for their interactions with imidazoline binding sites and adrenergic receptors, which are essential in cardiovascular pharmacology. A study highlighted the potential antihypertensive properties of related compounds through their affinity for these receptors . This opens avenues for developing new medications targeting hypertension.
Case Studies
Case Study 1: Anticancer Efficacy
A series of experiments conducted on synthesized derivatives of benzylthio-imidazole demonstrated their ability to induce apoptotic cell death in cancer cells through flow cytometry analysis. The results indicated that specific substitutions on the benzylthio group significantly enhanced anticancer activity, warranting further investigation into structure-activity relationships.
Case Study 2: Corrosion Studies
In a comparative study involving various inhibitors, this compound was shown to outperform traditional inhibitors under similar conditions. The effectiveness was attributed to its molecular structure allowing better adsorption onto the metal surface.
Mechanism of Action
The compound’s effects are primarily exerted through its interaction with molecular targets such as enzymes or receptors. The positive charge on the imidazolium ring plays a critical role in binding to negatively charged sites, facilitating various biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
- Target Compound : Features a 4,5-dihydroimidazolium ring (partially saturated), benzylthio (-S-benzyl) group at position 2, and a methyl group at position 4. The positive charge on the imidazolium ring increases polarity .
- Analog 1 : (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one ()
- Analog 2 : 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride ()
- Analog 3: 2-((6-tert-Butyl-m-cresoxy)methyl)-2-imidazoline hydrochloride () Structure: A dihydroimidazoline core with a bulky tert-butyl-phenoxy substituent.
Physicochemical Properties
Biological Activity
2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride, with the CAS number 673434-88-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNS
- Molecular Weight : 242.77 g/mol
- Structural Characteristics : The compound features a dihydroimidazole ring substituted with a benzylthio group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its roles in anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : Certain derivatives showed IC values significantly lower than those of established chemotherapeutics like sorafenib. Specifically, some derivatives had IC values as low as 0.37 µM against HeLa cells, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| 5g | HeLa | 0.73 | Cell cycle arrest |
| Sorafenib | HeLa | 7.91 | Reference drug |
The mechanisms through which this compound exerts its effects include:
- Tyrosinase Inhibition : The compound has been shown to inhibit mushroom and mammalian tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can lead to reduced melanin production in melanocytes, making it a candidate for skin-whitening applications .
- Apoptotic Pathways : Flow cytometry analyses indicated that certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. Studies indicate that it may reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity Study : A study involving B16F10 murine melanoma cells showed that analogs of the compound did not exhibit cytotoxicity at concentrations up to 20 µM but effectively inhibited cellular tyrosinase activity and melanin production .
- In Vivo Studies : Further research is needed to validate these findings in vivo to assess the therapeutic potential and safety profile of the compound.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride?
- Answer : Synthesis typically involves condensation reactions using precursors like S-benzylisothiourea hydrochloride. For example, reacting aromatic aldehydes with ethyl 2-cyanoacetate and S-benzylisothiourea in methanol under basic conditions (e.g., NaOH) at 70°C yields analogous imidazole derivatives. Purification via recrystallization from ethanol is recommended to enhance purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer : Essential methods include:
- 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., benzylthio group at δ ~4.5 ppm in 1H NMR).
- IR Spectroscopy : Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M-Cl]+ ion).
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C. For spills, adsorb with sand/vermiculite, transfer to labeled hazardous waste containers, and decontaminate with ethanol/water mixtures. PPE (gloves, goggles) is mandatory during handling .
Advanced Questions
Q. What experimental strategies resolve discrepancies between NMR and crystallographic data for this compound?
- Answer : Cross-validation steps include:
- Sample Purity : HPLC analysis to rule out impurities affecting NMR signals.
- Crystallographic Reassessment : Check for solvent inclusion/disorder using SHELXL’s SQUEEZE function.
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening signals.
- Software Tools : ORTEP-III visualizes thermal ellipsoids to assess structural flexibility .
Q. How can synthetic yields be optimized for multi-step routes to this compound?
- Answer : Key strategies:
- Stepwise Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading).
- Intermediate Stabilization : Protect reactive sites (e.g., Boc groups for amines).
- Data-Driven Adjustments : Refer to reaction tables (e.g., Table 2 in ) to identify high-yield conditions (e.g., electron-withdrawing substituents on aldehydes improve cyclization).
Q. What computational approaches predict viable synthetic pathways for novel derivatives?
- Answer : AI-driven platforms (e.g., PubChem’s retrosynthesis tool) leverage databases like Reaxys and Pistachio to propose routes. Validation via DFT calculations assesses transition-state energetics. For example, benzylthio-group introduction can be modeled using sulfur nucleophilicity parameters .
Q. How is the biological activity of this compound evaluated against drug-resistant pathogens?
- Answer : Standardized protocols include:
- MIC Assays : Broth microdilution per CLSI guidelines to determine minimum inhibitory concentrations.
- Synergy Studies : Checkerboard assays with antibiotics (e.g., β-lactams) to identify combinatorial effects.
- Molecular Docking : Software like AutoDock predicts binding to bacterial targets (e.g., dihydrofolate reductase) .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed synthesis protocols .
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.
- Structural ambiguity resolution requires integrating multiple analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
